molecular formula C14H14OS B6371505 2-Methyl-4-(4-methylthiophenyl)phenol CAS No. 1261951-97-6

2-Methyl-4-(4-methylthiophenyl)phenol

Cat. No.: B6371505
CAS No.: 1261951-97-6
M. Wt: 230.33 g/mol
InChI Key: YSAYCGLMPFTNRE-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylthiophenyl)phenol is an organic compound with the molecular formula C14H14OS It is characterized by the presence of a phenol group substituted with a methyl group and a 4-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylthiophenyl)phenol typically involves the reaction of 4-methylthiophenol with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(4-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylthiophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylthiophenyl)phenol is unique due to the presence of both a methyl group and a methylthiophenyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAYCGLMPFTNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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